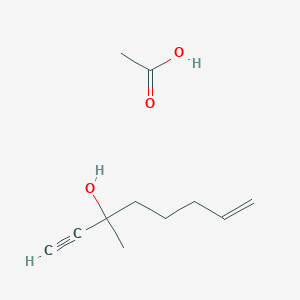
Acetic acid;3-methyloct-7-en-1-yn-3-ol
Description
The compound "Acetic acid;3-methyloct-7-en-1-yn-3-ol" is a hybrid molecule combining acetic acid (CH₃COOH) with 3-methyloct-7-en-1-yn-3-ol, an alkyne-alcohol derivative. Acetic acid is a well-studied carboxylic acid central to metabolic pathways (e.g., acetyl-CoA synthesis) and industrial processes (e.g., vinegar production) . The 3-methyloct-7-en-1-yn-3-ol moiety introduces structural complexity with an unsaturated hydrocarbon chain (alkene and alkyne groups) and a tertiary alcohol, which may influence solubility, reactivity, and biological activity.
Properties
CAS No. |
61422-77-3 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
acetic acid;3-methyloct-7-en-1-yn-3-ol |
InChI |
InChI=1S/C9H14O.C2H4O2/c1-4-6-7-8-9(3,10)5-2;1-2(3)4/h2,4,10H,1,6-8H2,3H3;1H3,(H,3,4) |
InChI Key |
BFLVRQFLFXZKDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(CCCC=C)(C#C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methyloct-7-en-1-yn-3-ol typically involves the reaction of acetic acid with a precursor molecule that contains both an alkyne and an alcohol functional group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and distillation to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;3-methyloct-7-en-1-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the alkyne group into an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like halides for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Acetic acid;3-methyloct-7-en-1-yn-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research may explore its potential therapeutic effects or use as a precursor in drug synthesis.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of acetic acid;3-methyloct-7-en-1-yn-3-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to specific biological effects. The exact mechanism depends on the context of its use and the specific targets involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- However, the tertiary alcohol could reduce solubility in aqueous systems, limiting biological applicability without derivatization .
- Unlike formic acid, acetic acid derivatives like "Acetic acid;3-methyloct-7-en-1-yn-3-ol" are less likely to participate in methanol metabolism but may interact with lipid-rich systems due to hydrophobic moieties .
Metabolic and Industrial Relevance
- Acetic acid is central to the tricarboxylic acid (TCA) cycle and bacterial ethanol oxidation pathways via PQQ-dependent alcohol dehydrogenase (PQQ-ADH), as demonstrated in Acetobacter pasteurianus . Engineered strains overexpressing PQQ-ADH show enhanced acetate tolerance and yield (up to 60 g/L in optimized conditions) .
- 3-methyloct-7-en-1-yn-3-ol shares structural similarities with terpene alcohols (e.g., farnesol), which are known for antimicrobial properties. However, the alkyne group could introduce toxicity risks, as seen in acetylene-derived metabolites .
- Formic acid is metabolized via the formate dehydrogenase pathway in bacteria, producing CO₂ and ATP, whereas acetic acid is typically oxidized to CO₂ via acetyl-CoA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


